LIMP II protein

Rodent model translation Species cross-reactivity Lysosomal protein orthology

LIMP II protein (CAS 139638-11-2) corresponds to the rat Scarb2 gene product, also designated lysosome membrane protein II, LGP85, CD36L2, or scavenger receptor class B member 2 (SCARB2). It is a type III multi-pass transmembrane glycoprotein localized primarily to lysosomal and endosomal limiting membranes, where it functions as the mannose-6-phosphate-independent sorting receptor for β-glucocerebrosidase (GCase) and as a receptor for enterovirus 71 (EV71) and coxsackievirus A16.

Molecular Formula C7H12F2O
Molecular Weight 0
CAS No. 139638-11-2
Cat. No. B1178854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLIMP II protein
CAS139638-11-2
SynonymsLIMP II protein
Molecular FormulaC7H12F2O
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LIMP II Protein (Rat SCARB2, CAS 139638-11-2): Lysosomal Sorting Receptor and CD36 Superfamily Member for Rodent-Model Translational Research


LIMP II protein (CAS 139638-11-2) corresponds to the rat Scarb2 gene product, also designated lysosome membrane protein II, LGP85, CD36L2, or scavenger receptor class B member 2 (SCARB2) . It is a type III multi-pass transmembrane glycoprotein localized primarily to lysosomal and endosomal limiting membranes, where it functions as the mannose-6-phosphate-independent sorting receptor for β-glucocerebrosidase (GCase) and as a receptor for enterovirus 71 (EV71) and coxsackievirus A16 . The rat protein shares 85% amino acid identity with its human ortholog, making it the appropriate reagent for rodent-model studies where species-matched reagents are critical for physiological fidelity .

Why LIMP II Protein (Rat, CAS 139638-11-2) Cannot Be Interchanged with Human SCARB2, LAMP-2, or Other CD36 Family Members


LIMP II/SCARB2 belongs to the CD36 superfamily alongside SCARB1 (SR-BI) and CD36, but vertebrate SCARB2 orthologs share only 30–36% sequence identity with SCARB1 and CD36, compared to 43–100% identity among SCARB2 orthologs from different species . Even within SCARB2, rat and human proteins diverge by 15% at the amino acid level, with differences concentrated in extracellular domains that affect ligand-binding surfaces, N-glycosylation site distribution, and viral receptor function . Substituting the rat protein with human SCARB2 introduces cross-species immunogenicity, altered GCase binding kinetics, and potential loss of rodent-specific post-translational modifications. Similarly, LAMP-2—though also a lysosomal membrane protein—lacks GCase sorting receptor activity entirely, as demonstrated by distinct non-overlapping phenotypes in LAMP-2 versus SCARB2 knockout mice . These structural and functional divergences mean that generic class-level substitution defeats the purpose of any experiment dependent on accurate rodent lysosomal biology.

Quantitative Differentiation Evidence for LIMP II Protein (Rat SCARB2, CAS 139638-11-2) vs. Closest Analogs


Species-Specific Sequence Divergence: Rat LIMP II Shares Only 85% Amino Acid Identity with Human SCARB2

Rat LIMP II protein (478 amino acids) shares 85% amino acid sequence identity with human SCARB2, based on open reading frame alignment from myeloid cell cDNA libraries . By contrast, human and mouse SCARB2 sequences exhibit even greater divergence at specific N-glycosylation sites, where mouse Scarb2 possesses an additional N-glycosylation site absent in human SCARB2 . This level of divergence is functionally significant: the 15% difference between rat and human proteins translates to approximately 72 non-identical residues distributed across the luminal ligand-binding domain, transmembrane helices, and cytoplasmic tail . For comparison, vertebrate SCARB2 orthologs range from 43% to 100% pairwise identity, while SCARB2 diverges from SCARB1 and CD36 by approximately 64–70% (i.e., only 30–36% identity) .

Rodent model translation Species cross-reactivity Lysosomal protein orthology

GCase Binding Affinity: LIMP-2 Binds β-Glucocerebrosidase with Kd 0.97 μM (Fully Glycosylated) vs. CI-MPR Kd 2.2 μM

LIMP-2 is the only known M6P-independent lysosomal sorting receptor for β-glucocerebrosidase (GCase), a function not shared by LAMP-2, SCARB1, or CD36 . Surface plasmon resonance (SPR) analysis demonstrated that partially glycosylated LIMP-2 (produced in HEK293S GnTI− cells) binds GCase with a Kd of 1.4 μM and CI-MPR (cation-independent mannose-6-phosphate receptor) with a Kd of 2.2 μM. When fully glycosylated LIMP-2 was produced from HEK293T cells, the GCase binding affinity improved to Kd 0.97 μM—a 1.44-fold enhancement over the partially glycosylated form and a 2.27-fold higher affinity than CI-MPR binding to its own ligand . The pH-dependent binding mechanism involves a histidine trigger: LIMP-2 binds GCase tightly at neutral pH (ER/Golgi lumen, pH ~6.8) and releases it upon acidification in late endosomes/lysosomes (pH <5.5), a property absent in LAMP-1 and LAMP-2 . The GCase binding interface depends critically on Asp399, Ile402, and Ile403 within an 11-amino acid conserved motif (DSPIIVDITKD) on GCase; single alanine substitution at any of these residues diminishes binding and redirects GCase to secretion .

Gaucher disease Lysosomal enzyme trafficking M6P-independent sorting

EV71 Uncoating Function: SCARB2 Mediates pH-Dependent Viral Capsid Disassembly, a Function Absent in the Alternative Receptor PSGL1

SCARB2 and PSGL1 (P-selectin glycoprotein ligand-1) are both cellular receptors for enterovirus 71 (EV71), but they differ fundamentally in post-binding function. Yamayoshi et al. (2013) performed a direct functional comparison using mouse L cells expressing either SCARB2 (L-SCARB2) or PSGL1 (L-PSGL1) . While L-PSGL1 cells bound a greater quantity of EV71 virions, L-SCARB2 cells were infected more efficiently, indicating that binding capacity alone does not determine infection outcome. Sucrose density gradient centrifugation revealed that soluble SCARB2 or L-SCARB2 cells incubated with EV71 at pH <6.0 converted native virions (160S) into empty capsids (80S) lacking genomic RNA and VP4 protein, demonstrating receptor-mediated uncoating. By contrast, neither soluble PSGL1 nor L-PSGL1 cells induced empty capsid formation at any pH tested (pH 5.0–7.4) . The cryo-EM structure of the EV71–SCARB2 complex at 3.4 Å resolution subsequently confirmed that SCARB2 binds EV71 on the southern rim of the canyon, a mode of engagement distinct from predictions and mechanistically coupled to acid-triggered uncoating .

Enterovirus 71 Hand-foot-and-mouth disease Viral entry mechanism

Phospholipid Receptor Selectivity: LIMP-2 Dimer Preferentially Binds Anionic Phosphatidylserine over Neutral Phosphatidylcholine

LIMP-2 functions as a dual-activity protein that switches between monomeric (GCase-binding) and dimeric (phospholipid-binding) states. Conrad et al. (2017) solved the crystal structure of the LIMP-2 luminal domain dimer with bound cholesterol and phosphatidylcholine, revealing that lipid binding induces dimerization, which in turn shifts ligand preference . In the dimeric state, LIMP-2 preferentially binds anionic phosphatidylserine over neutral phosphatidylcholine. Cellular uptake experiments in murine fibroblasts demonstrated that LIMP-2 facilitates phospholipid transport with a strong substrate preference for phosphatidylserine . By contrast, the homologous receptor CD36 preferentially transports long-chain fatty acids, and SR-BI/SCARB1 selectively transfers cholesteryl esters from HDL—with SR-BII (an SR-BI splice variant) showing approximately 4-fold lower cholesteryl ester uptake efficiency than SR-BI . This lipid specificity profile is unique to LIMP-2 among CD36 family members and is directly coupled to its dimerization-dependent functional switch, a mechanism proposed to be shared by but not identical to SR-BI and CD36 .

Lipid trafficking Lysosomal membrane biology Scavenger receptor function

Structural Differentiation: LIMP-2 Harbors a Large Transmolecular Cavity, the Structural Basis for Lipid Transfer Absent in LAMP-2

The crystal structure of LIMP-2 (determined at pH 5.5) revealed a helical bundle architecture containing a remarkable large cavity that traverses the entire length of the molecule . Homology modeling based on the LIMP-2 structure allowed inference of SR-BI and CD36 structures, suggesting that this cavity serves as a tunnel for cholesterol/cholesteryl ester transfer from bound lipoproteins to the membrane outer leaflet . In contrast, LAMP-1 and LAMP-2 have a fundamentally different architecture: they are type I membrane proteins with heavily glycosylated luminal domains forming a glycocalyx-like barrier, and they lack any comparable internal cavity—their primary function is lysosomal membrane integrity protection, not ligand transport . The LIMP-2 cavity thus represents a unique structural feature within the lysosomal membrane proteome, directly underpinning its dual function as both a sorting receptor (GCase) and a lipid transporter (phosphatidylserine) . Cryo-EM studies of the GCase–LIMP-2 complex (2025) further confirmed that helices 5 and 7 of LIMP-2 interact with the GCase binding pocket through a hydrophobic interface supported by one essential salt bridge, providing atomic-level detail unavailable for LAMP-2 or other lysosomal proteins .

Structural biology Crystallography Lipid transfer mechanism

Highest-Value Application Scenarios for LIMP II Protein (Rat SCARB2, CAS 139638-11-2) Based on Quantitative Differentiation Evidence


Rodent-Model Gaucher and Parkinson's Disease Research Requiring Species-Matched GCase Trafficking Reconstitution

Investigators studying GBA1 mutation-driven neurodegeneration in rat models (e.g., α-synuclein propagation, lipid accumulation in dopaminergic neurons) require rat LIMP II protein for in vitro GCase binding and trafficking reconstitution. Human SCARB2 exhibits 15% sequence divergence from rat LIMP II , which alters GCase binding kinetics (fully glycosylated LIMP-2 binds GCase with Kd 0.97 μM vs. 1.4 μM for partially glycosylated forms ). Using human protein in a rat-derived assay system introduces species-mismatch artifacts in binding affinity measurements, confoundingly affecting interpretation of pharmacological chaperone efficacy and enzyme replacement therapy studies.

Enterovirus 71 (EV71) Antiviral Screening and Mechanistic Studies in Rodent-Adapted Infection Models

SCARB2 is the only known receptor that supports the complete EV71 entry cycle including pH-dependent viral uncoating at pH <6.0 . The alternative receptor PSGL1 binds EV71 but fails to mediate uncoating, resulting in negligible infection efficiency . Rat SCARB2 protein is essential for establishing rodent-adapted EV71 infection models, for screening small-molecule inhibitors that block the SCARB2-mediated uncoating step, and for cryo-EM structural studies of EV71–receptor complexes using species-matched reagents that recapitulate the natural host-pathogen interface.

Lysosomal Phospholipid Trafficking and Membrane Dynamics Research Leveraging LIMP-2's Unique Dual Monomer/Dimer Function

LIMP-2 is distinguished from LAMP-2 and other lysosomal membrane proteins by its ability to switch between a monomeric GCase-binding state and a dimeric phospholipid-transporting state that preferentially traffics anionic phosphatidylserine . Rat LIMP II protein is the appropriate tool for studying lysosomal phospholipid handling in rodent cell systems, particularly for assays measuring phosphatidylserine internalization in murine fibroblasts, where human SCARB2 may have different lipid-binding kinetics due to sequence divergence in the cavity-lining residues identified in the crystal structure .

SCARB2-Deficiency Disease Modeling and Biomarker Assay Development in Rat Systems

SCARB2 deficiency in mice produces a distinct phenotype—ureteric pelvic junction obstruction, deafness, and peripheral demyelinating neuropathy —that is mechanistically distinct from LAMP-2 deficiency (autophagic vacuole accumulation, cardiomyopathy) . Rat LIMP II protein serves as the essential positive control and standard for ELISA, Western blot, and immunohistochemistry assays designed to quantify SCARB2 expression in rat tissues from disease models (progressive myoclonus epilepsy, action myoclonus–renal failure syndrome). It is also required for generating species-specific anti-SCARB2 antibodies validated for rodent cross-reactivity profiling.

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